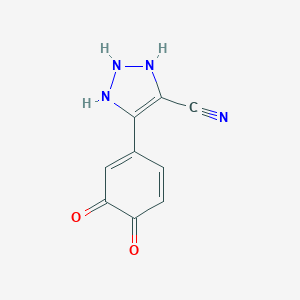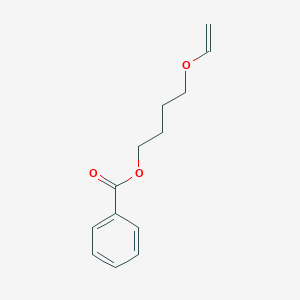
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one
Descripción general
Descripción
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one: is a flavonoid compound known for its potent antioxidant and anti-inflammatory properties. It is derived from the heartwoods of Caesalpinia sappan and has been studied for its potential therapeutic applications in various inflammation-related diseases such as arthritis and cardiovascular disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the reaction of 4-hydroxyacetophenone with 3-hydroxy-2-methoxybenzaldehyde. This reaction is facilitated by several catalysts and solvents, leading to condensation, cyclization, and formylation reactions to yield the target compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with optimization for larger scale production. This includes the use of efficient catalysts and scalable reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives with hydroxyl groups.
Substitution: Alkylated or acylated flavonoid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model flavonoid in studying various chemical reactions and mechanisms, particularly those involving antioxidants and free radical scavenging.
Biology: In biological research, it is investigated for its potential to modulate inflammatory pathways and oxidative stress, making it a candidate for developing anti-inflammatory and antioxidant therapies.
Medicine: The compound’s anti-inflammatory and antioxidant properties are explored for therapeutic applications in treating diseases such as arthritis, cardiovascular disorders, and potentially cancer.
Industry: In the industrial sector, it is used in the formulation of health supplements and nutraceuticals due to its beneficial health effects.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The molecular targets include various signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway .
Comparación Con Compuestos Similares
- 5-Hydroxy-7-methoxy-2-methyl-3-phenylchroman-4-one
- 5-Hydroxy-7-methoxy-3-phenylchroman-4-one
Comparison: 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one is unique due to the presence of the 4-hydroxybenzylidene group, which enhances its antioxidant and anti-inflammatory properties compared to other similar flavonoids. This structural feature contributes to its higher efficacy in modulating oxidative stress and inflammation .
Propiedades
IUPAC Name |
(3E)-5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWQXCJVAWOKP-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC/C(=C\C3=CC=C(C=C3)O)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)












